Increased Topological Polar Surface Area and Hydrogen-Bond Donor Capacity Versus Pyridazine-4-carboxamide
The 3-oxo substitution on 3-oxo-4H-pyridazine-4-carboxamide markedly increases topological polar surface area (TPSA) and hydrogen-bond donor count compared to the des-oxo analog pyridazine-4-carboxamide (CAS 88511-47-1). The target compound exhibits a computed TPSA of 84.6 Ų versus 68.9 Ų for pyridazine-4-carboxamide, a net increase of 15.7 Ų (+22.8%) . Hydrogen-bond donor count increases from 1 to 2, while the XLogP3 shifts from −1.0 (pyridazine-4-carboxamide) to −1.1 (target), and the experimental LogP (Chembase) is −1.77, reflecting enhanced hydrophilicity . These shifts place the target compound in a meaningfully different property space for CNS drug-likeness (TPSA < 90 Ų preferred) and oral bioavailability predictions, where the additional polarity and H-bond donor can govern membrane permeation and solubility behavior.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 84.6 Ų (3-oxo-2,3-dihydropyridazine-4-carboxamide, CAS 2125-92-0) |
| Comparator Or Baseline | 68.9 Ų (pyridazine-4-carboxamide, CAS 88511-47-1) |
| Quantified Difference | +15.7 Ų (+22.8% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) and BOC Sciences product datasheet |
Why This Matters
The 22.8% higher TPSA and additional H-bond donor directly impact absorption, distribution, and blood-brain barrier penetration predictions, making the 3-oxo scaffold the preferred choice when increased polarity without additional rotatable bonds is required.
- [1] PubChem. Pyridazine-4-carboxamide – Compound Summary (CID 10920505). National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Pyridazine-4-carboxamide View Source
- [2] Chembase. 3-Oxo-2,3-dihydropyridazine-4-carboxamide – Compound ID 292269. LogD (pH 7.4) = −1.77; LogP = −1.77. Available at: https://www.chembase.cn View Source
